Product packaging for Glyceryl 1-acetate distearate(Cat. No.:CAS No. 13382-52-0)

Glyceryl 1-acetate distearate

Cat. No.: B12779321
CAS No.: 13382-52-0
M. Wt: 667.1 g/mol
InChI Key: KAEJGTHBJCWMSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glyceryl 1-acetate distearate (CAS 24454-89-5) is a specialized chemical compound of significant interest in pharmaceutical and cosmetic research. This structured lipid features a glycerol backbone esterified with two stearic acid chains and one acetic acid group, forming a 1,3-distearate-2-acetate structure . Its molecular formula is C 6 H 8 O 2 . This compound serves as a key derivative of Glyceryl Distearate, which is widely recognized for its role as an emulsifier and thickening agent in formulations . The primary research application of this compound is in the preparation of lipophilic peptides and as a critical component in the engineering of liposomes for advanced drug delivery systems . Its structure is ideal for enhancing the encapsulation and topical delivery of active pharmaceutical ingredients. Research indicates that related glyceryl distearate compounds exhibit notable bioactive properties. A 2023 study identified glyceryl 1,3-distearate as a bioactive compound responsible for anti-inflammatory activity in plant extracts, significantly reducing the expression of key pro-inflammatory cytokines such as IL1β and IL6 in model systems . This highlights its potential value in research focused on developing therapeutic interventions for inflammatory conditions. The compound is for research use only and is not intended for diagnostic or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H78O6 B12779321 Glyceryl 1-acetate distearate CAS No. 13382-52-0

Properties

CAS No.

13382-52-0

Molecular Formula

C41H78O6

Molecular Weight

667.1 g/mol

IUPAC Name

(3-acetyloxy-2-octadecanoyloxypropyl) octadecanoate

InChI

InChI=1S/C41H78O6/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40(43)46-37-39(36-45-38(3)42)47-41(44)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h39H,4-37H2,1-3H3

InChI Key

KAEJGTHBJCWMSD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations for Glyceryl 1 Acetate Distearate

Chemical Synthesis Approaches to Glyceryl 1-acetate Distearate

Chemical synthesis provides robust and scalable methods for producing glyceryl esters. These approaches, however, often require high temperatures and can lead to a mixture of products, necessitating complex purification steps.

Esterification Reactions for Acetyl and Stearoyl Moieties Integration

Direct esterification is a primary route for synthesizing glyceryl esters. This method involves the reaction of glycerol (B35011) with stearic acid and acetic acid, typically in the presence of an acid or base catalyst. smolecule.comsrce.hr The reaction is an equilibrium process where water is formed as a byproduct; its continuous removal, often by applying a vacuum or using a Dean-Stark apparatus, is necessary to drive the reaction toward high conversion rates. smolecule.comkoreascience.kr

A significant challenge in the direct esterification of glycerol is controlling the product distribution. Because glycerol has three hydroxyl groups with different reactivities (two primary and one secondary), the reaction typically yields a random mixture of mono-, di-, and triglycerides, including various positional isomers. koreascience.krmedcraveonline.com Achieving high selectivity for this compound through this one-pot approach is difficult without specific strategies to control the acylation sites. The process generally uses a stoichiometric ratio of glycerol to fatty acids (in this case, 1:2:1 for glycerol:stearic acid:acetic acid) to guide the formation of the desired diester. smolecule.com

Table 1: Comparison of Catalytic Systems in Glycerol Esterification

Catalyst Type Temperature (°C) Reaction Time (h) Glycerol Conversion (%) Key Selectivity Source(s)
Sodium Methoxide (B1231860) 200 3.0 92 78% (1,3-diester) smolecule.com
Potassium Hydroxide 210 2.5 94 75% (1,3-diester) smolecule.com
Sulfated Alumina 110 - High High (DAG and TAG) srce.hr
ZSM-5 Zeolite 120 1.0 76.4 62.2% (Diacetin) mdpi.com

This table presents data for related glycerol esterification reactions to illustrate the performance of different catalytic systems.

Transesterification Pathways in Glyceryl Acetate (B1210297) Distearate Production

Transesterification offers an alternative route that can provide better control over the final product structure. This process involves the exchange of acyl groups between an existing ester and an alcohol. For the synthesis of this compound, several transesterification pathways are feasible:

Glycerolysis of Tristearin (B179404): Reacting tristearin (a triglyceride of stearic acid) with glycerol can yield a mixture of glyceryl monostearate and distearate. smolecule.com The resulting distearate could then be acetylated.

Acidolysis of Tristearin: Tristearin can be reacted with acetic acid to replace one of the stearoyl groups with an acetyl group.

Interesterification of Triacetin (B1683017): Reacting triacetin (the tri-ester of glycerol and acetic acid) with stearic acid or its methyl/ethyl esters allows for the incorporation of stearoyl chains. mdpi.combiofueljournal.com This method is often used to produce structured lipids. mdpi.com

Transesterification of Glycerol with Acetate Esters: Glycerol can be reacted with an acetate ester like methyl acetate or ethyl acetate to form glycerol acetates (acetins). biofueljournal.comnih.govbiofueljournal.com The resulting mono- or diacetin (B166006) could then be further esterified with stearic acid.

These reactions are typically catalyzed by acids (e.g., sulfuric acid, p-toluene sulfonic acid) or bases (e.g., sodium methoxide) at elevated temperatures. smolecule.combiofueljournal.com A key advantage of transesterification over direct esterification is the absence of water formation, which simplifies the process by removing the need to manage equilibrium limitations caused by water. smolecule.com

Stereoselective Synthesis Strategies for Positional Isomers of Glyceryl Distearate

Achieving a specific isomeric structure, such as 1-acetate-2,3-distearate or 2-acetate-1,3-distearate, requires precise control over the esterification positions on the glycerol backbone. This is known as stereoselective or regioselective synthesis. anu.edu.au

A common chemical strategy involves the use of protecting groups to block certain hydroxyl groups on the glycerol molecule, directing the esterification to the unprotected sites. A well-established method uses 1,2-O-isopropylidene glycerol (also known as solketal) as a starting material. koreascience.kr In this intermediate, the hydroxyl groups at the sn-1 and sn-2 positions are protected by forming a cyclic ketal. This leaves the primary hydroxyl group at the sn-3 position available for esterification.

The synthesis would proceed in the following steps:

Protection: Glycerol is reacted with acetone (B3395972) in the presence of an acid catalyst to form 1,2-O-isopropylidene glycerol. koreascience.kr

Esterification: The protected glycerol is then reacted with stearic acid or its derivative to form 1,2-O-isopropylidene-3-stearoyl-glycerol. A second stearoyl group can be introduced after selective deprotection, or a different strategy can be used to form the distearate.

Deprotection: The isopropylidene group is removed under acidic conditions to free the hydroxyl groups at the sn-1 and sn-2 positions. koreascience.kr

Acetylation: The final step involves the selective acetylation of the remaining free hydroxyl group.

This multi-step approach, while more complex, allows for the synthesis of structurally defined isomers of glyceryl distearate, which can then be acetylated to produce a specific isomer of this compound. koreascience.kr

Enzymatic Synthesis and Biocatalysis of Glyceryl Acetate Distearate Analogs

Biocatalysis, primarily using lipase (B570770) enzymes, has emerged as a powerful alternative to chemical synthesis for producing structured lipids. researchgate.net This approach offers high selectivity under mild reaction conditions, making it an environmentally friendly option. acs.orgresearchgate.net

Lipase-Catalyzed Esterification and Transesterification Processes

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) can effectively catalyze both esterification and transesterification reactions to produce specific acylglycerols. scielo.br For the synthesis of compounds like this compound, lipases can be used in several ways:

Direct Esterification: Lipases can catalyze the esterification of glycerol with stearic acid and acetic acid. This process benefits from mild reaction temperatures (typically 40-80°C), which reduces energy consumption and minimizes thermal degradation of the reactants and products. medcraveonline.comacs.org

Transesterification/Interesterification: Lipase-catalyzed interesterification between triacetin and a stearic acid source (or tristearin and an acetic acid source) is a common method for producing structured lipids with both short- and long-chain fatty acids. mdpi.comresearchgate.net

Commercially available immobilized lipases, such as Novozym 435 (from Candida antarctica lipase B) and Lipozyme RM IM (from Rhizomucor miehei), are frequently used due to their high activity, stability, and ease of recycling. mdpi.comnih.govmdpi.com The use of solvent-free systems is also common, further enhancing the green credentials of the process. acs.org

Table 2: Comparison of Chemical vs. Enzymatic Synthesis of Acylglycerols

Feature Chemical Synthesis Enzymatic Synthesis Source(s)
Catalyst Acids (H₂SO₄), Bases (NaOH) Lipases (e.g., Novozym 435) srce.hrmedcraveonline.com
Temperature High (160–260°C) Mild (30–80°C) smolecule.comacs.orggoogle.com
Pressure Often requires vacuum Atmospheric pressure smolecule.comresearchgate.net
Selectivity Low (random product mixture) High (regio- and stereoselective) koreascience.kracs.org
Byproducts More side reactions and color formation Fewer byproducts, cleaner product smolecule.comacs.org
Purification Complex (neutralization, distillation) Simpler (catalyst filtration) srce.hracs.org

| Environmental Impact | Higher energy use, corrosive reagents | Greener, lower energy, biodegradable catalyst | medcraveonline.comresearchgate.net |

Regioselectivity and Stereoselectivity in Biocatalytic Pathways

The most significant advantage of using lipases is their inherent selectivity. researchgate.net Many lipases exhibit high regioselectivity , meaning they preferentially catalyze reactions at specific positions on the glycerol backbone. researchgate.net Lipases like Lipozyme RM IM are sn-1,3 specific, meaning they primarily acylate the two primary hydroxyl groups (sn-1 and sn-3) while leaving the secondary sn-2 position untouched. scielo.brmdpi.com

This property is invaluable for synthesizing structured lipids with a specific positional distribution of fatty acids. A common and highly effective strategy for producing analogs of this compound is a two-step enzymatic process: mdpi.com

Synthesis of 1,3-diglyceride: Glycerol is first esterified with stearic acid using an sn-1,3 specific lipase. This yields high proportions of 1,3-distearoylglycerol (1,3-distearin). mdpi.com

Esterification of the sn-2 position: The resulting 1,3-distearin is then subjected to a second esterification step with acetic acid (or an acetate donor) to acylate the free hydroxyl group at the sn-2 position. mdpi.com This step may use a different lipase or chemical catalysis.

This enzymatic approach avoids the need for chemical protecting groups and leads to a much purer product with a significantly lower amount of unwanted by-products compared to random chemical synthesis. researchgate.netacs.org The precise control offered by lipases allows for the "tailor-making" of lipids with desired structures and functionalities. researchgate.net

Derivatization and Functionalization Reactions of this compound

The chemical structure of this compound, featuring ester linkages, allows for several derivatization and functionalization reactions. These transformations can modify the physical and chemical properties of the compound, leading to a wider range of applications. The primary reactions involve the cleavage or modification of the ester bonds.

Hydrolysis:

This compound can be hydrolyzed, a process that breaks the ester bonds to yield glycerol, acetic acid, and stearic acid. This reaction can be catalyzed by acids, bases, or enzymes (lipases). The hydrolysis process is essentially the reverse of the esterification synthesis. In the context of digestion and metabolism, acetylated mono- and diglycerides are anticipated to be enzymatically hydrolyzed by lipases in the gastrointestinal tract. europa.eu This enzymatic hydrolysis breaks down the compound into glycerol, acetic acid, and stearic acid, which can then be absorbed and metabolized by the body. europa.eu

Interesterification:

Interesterification is a significant chemical transformation for fats and oils, including this compound. This process involves the redistribution of fatty acids among the glycerol backbone. aocs.org When this compound is subjected to interesterification with other triglycerides or fatty acids, the acetyl and stearoyl groups can migrate, leading to a mixture of different glycerides. This can be a random process or a directed one, depending on the reaction conditions and catalysts used. aocs.org Chemical catalysts like sodium methoxide are often employed at elevated temperatures, although enzymatic catalysts are also utilized for milder reaction conditions. aocs.org This transformation is crucial for modifying the melting profile and texture of the lipid.

Acetylation:

Further acetylation of related glyceryl stearates can be considered a functionalization reaction. For instance, a glycerol monoester can be reacted with an excess of acetic anhydride (B1165640) to ensure complete acetylation of the available hydroxyl groups. google.com This process is typically carried out at elevated temperatures, and any excess acetic anhydride and the resulting acetic acid are removed by vacuum distillation. google.com

The table below summarizes key aspects of these derivatization and functionalization reactions.

Reaction Reactants Catalyst Key Products Significance
HydrolysisThis compound, WaterAcid, Base, or LipaseGlycerol, Acetic Acid, Stearic AcidCleavage of the molecule into its constituent parts. europa.eu
InteresterificationThis compound, Other Triglycerides/Fatty AcidsSodium Methoxide, LipaseA randomized mixture of glyceridesModification of physical properties like melting point. aocs.org
AcetylationGlyceryl mono/distearate, Acetic Anhydride-Fully acetylated glyceridesModification of polarity and functionality. google.com

Advanced Spectroscopic and Chromatographic Characterization of Glyceryl 1 Acetate Distearate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Glycerides

NMR spectroscopy stands as a powerful, non-destructive tool for the detailed structural analysis of glycerides. springernature.com It allows for the precise determination of the arrangement of acyl chains on the glycerol (B35011) backbone and the quantification of different glyceride species within a mixture.

Proton (¹H) NMR for Positional Isomer Differentiation in Glycerides

Proton (¹H) NMR spectroscopy is particularly effective in distinguishing between positional isomers of glycerides. nih.govyoutube.com The chemical shifts of the protons on the glycerol backbone are highly sensitive to their chemical environment, which is influenced by the location of the acyl and acetyl groups.

In Glyceryl 1-acetate distearate, the protons on the glycerol moiety would exhibit distinct signals. The protons on the carbon bearing the acetate (B1210297) group (C-1) would resonate at a different frequency compared to the protons on the carbons esterified with stearate (B1226849) chains (C-2 and C-3). Specifically, the methylene (B1212753) protons at the sn-1 and sn-3 positions and the methine proton at the sn-2 position of the glycerol backbone give rise to characteristic signals that allow for differentiation. nih.govnih.gov

For instance, in a mixture of glycerides, unique non-coinciding proton NMR signals for 1-monoglycerides, 2-monoglycerides, 1,2-diglycerides, and 1,3-diglycerides can be used for their quantification. nih.gov The integration of these specific signals provides a direct measure of the relative amounts of each positional isomer present in a sample.

Interactive Table: Typical ¹H NMR Chemical Shift Ranges for Glyceride Protons

Proton TypeChemical Shift (ppm)
Glycerol backbone (CH₂)3.5 - 4.5
Glycerol backbone (CH)4.9 - 5.3
Acetate (CH₃)~2.0
Stearate (α-CH₂)~2.3
Stearate ((CH₂)n)~1.2-1.6
Stearate (ω-CH₃)~0.8-0.9

Note: Chemical shifts are approximate and can vary depending on the solvent and other molecular constituents.

Carbon-13 (¹³C) NMR for Glycerol Backbone and Fatty Acyl Chain Analysis

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR, offering detailed insights into the carbon skeleton of the glyceride molecule. researchgate.net This technique is instrumental in analyzing the glycerol backbone and the composition of the fatty acyl chains. nih.gov

The chemical shifts of the three carbon atoms of the glycerol backbone are distinct and depend on whether they are esterified and the nature of the acyl group. researchgate.net For this compound, the C-1 carbon attached to the acetate group will have a different chemical shift compared to the C-2 and C-3 carbons linked to the stearate chains. nih.gov Typically, the C-2 carbon resonates at a different field than the C-1 and C-3 carbons in triglycerides and diglycerides. researchgate.net

Furthermore, ¹³C NMR is highly effective for analyzing the fatty acyl chains. uc.pt The carbonyl carbons of the ester groups, in particular, show distinct chemical shifts depending on their position on the glycerol backbone (sn-1, sn-2, or sn-3). creative-biostructure.com The signals from the various carbons within the stearate chains (e.g., methylene and methyl carbons) can also be resolved and assigned. ajol.info

Interactive Table: Expected ¹³C NMR Chemical Shifts for this compound

Carbon AtomExpected Chemical Shift (ppm)
Glycerol C-1 (esterified with acetate)~62-63
Glycerol C-2 (esterified with stearate)~69-70
Glycerol C-3 (esterified with stearate)~62-63
Acetate C=O~170
Stearate C=O~172-173
Acetate CH₃~21
Stearate (various CH₂)~14-34
Stearate (ω-CH₃)~14

Note: These are predicted values and can be influenced by experimental conditions.

Quantitative NMR Methodologies for Glyceride Composition Profiling

Quantitative NMR (qNMR) has emerged as a precise and accurate method for determining the composition of glyceride mixtures without the need for calibration standards. nih.govnih.gov Both ¹H and ¹³C NMR can be employed for quantitative analysis.

In ¹H qNMR, the integral of a specific proton signal is directly proportional to the number of protons giving rise to that signal. pharmaexcipients.com By comparing the integrals of signals from different components to the integral of a known internal standard, the absolute or relative quantities of each component can be determined. nih.govnih.gov This approach has been successfully used for the simultaneous quantification of mono-, di-, and triglycerides, as well as their positional isomers. nih.gov

Quantitative ¹³C NMR, while less sensitive than ¹H NMR, offers better signal dispersion and can be used to quantify individual fatty acids at different positions on the glycerol backbone. bangor.ac.ukbangor.ac.uk The use of relaxation agents can help to overcome challenges related to the long relaxation times of carbonyl carbons, enabling more accurate quantification. bangor.ac.uk

Mass Spectrometry (MS) for Molecular Species Identification of Glyceryl Distearate and Analogs

Mass spectrometry is an indispensable tool for the identification and structural characterization of glycerides, providing detailed information about their molecular weight and the composition of their fatty acyl chains. nih.govresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Studies

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of thermally labile and non-volatile molecules like glycerides. nih.govrupress.org In ESI-MS, glycerides typically form adducts with ions such as sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺).

Tandem mass spectrometry (MS/MS) of these precursor ions provides valuable structural information through collision-induced dissociation (CID). core.ac.uk The fragmentation patterns of di- and triglycerides are well-characterized. A common fragmentation pathway involves the neutral loss of a fatty acid chain, resulting in a diacylglycerol-like or monoacylglycerol-like fragment ion. core.ac.uk The analysis of these fragment ions allows for the identification of the individual fatty acid and acyl chains present in the molecule. researchgate.netrsc.org For this compound, fragmentation would be expected to show losses of acetic acid and stearic acid.

Interactive Table: Predicted ESI-MS Fragmentation of this compound ([M+Na]⁺)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss
689.6 (C₄₁H₇₈O₆ + Na)629.6Acetic Acid (CH₃COOH)
689.6 (C₄₁H₇₈O₆ + Na)405.3Stearic Acid (C₁₈H₃₆O₂)

Note: m/z values are calculated based on the most common isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives of Glycerides

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. shimadzu.com Intact glycerides like this compound have low volatility and are not directly amenable to GC analysis. creative-proteomics.com Therefore, a derivatization step is typically required to convert them into more volatile forms. chromtech.comyoutube.com

Common derivatization methods for glycerides include transesterification to form fatty acid methyl esters (FAMEs) or silylation to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. liberty.eduresearchgate.net The resulting FAMEs or TMS-ethers of mono- and diglycerides can then be separated by GC and identified by their mass spectra. meatscience.orgacs.org

Chromatographic Separation Techniques for Glycerides

Chromatography is a cornerstone of lipid analysis, enabling the separation of structurally similar glycerides based on subtle differences in their physicochemical properties. The choice of chromatographic technique is dictated by the specific analytical challenge, whether it is the separation of neutral lipid classes or the resolution of closely related regioisomers.

High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a powerful tool for the analysis of glycerol esters, including mono-, di-, and triglycerides. aocs.orgresearchgate.net This method is particularly advantageous for non-volatile and semi-volatile compounds that lack a UV chromophore, a common characteristic of many lipids. labmanager.com The ELSD offers universal detection for any non-volatile analyte, making it a versatile choice for complex lipid mixtures. researchgate.net

The operational principle of ELSD involves three key stages: nebulization of the HPLC eluent into an aerosol, evaporation of the mobile phase in a heated drift tube to leave behind particles of the non-volatile analyte, and detection of the light scattered by these particles from a light source. labmanager.com The intensity of the scattered light is proportional to the mass of the analyte. labmanager.com

This technique has been successfully applied to the separation and quantification of mono- and diglycerides in oils and emulsifiers. aocs.org It allows for the resolution of neutral lipid classes and can differentiate between positional isomers of mono- and diglycerides. researchgate.net For instance, a normal-phase HPLC method can separate glycerol monostearate, glycerol distearate, and glycerol tristearate. koreascience.krkisti.re.kr The universal nature of the ELSD makes this method applicable to glycerides containing both saturated and unsaturated fatty acyl moieties. researchgate.net

Table 1: HPLC-ELSD Operating Parameters for Glyceride Analysis

Parameter Typical Value
Column Silica-based (e.g., Zorbax silica) or Reversed-phase (e.g., C18) koreascience.krau.dk
Mobile Phase Normal-Phase: Hexane, Isopropanol, Ethyl Acetate mixtures koreascience.krkisti.re.kr Reversed-Phase: Acetonitrile, Water, Methylene Chloride, Methanol researchgate.netsielc.com
Detector Evaporative Light Scattering Detector (ELSD)
Nebulizer Temperature 40°C sielc.com
Evaporator Temperature 40°C sielc.com

Both normal-phase (NP) and reversed-phase (RP) chromatography are extensively used for the separation of glyceride mixtures, each offering distinct selectivity. phenomenex.comquora.com

Normal-Phase Chromatography: In NP-HPLC, a polar stationary phase (like silica) is used with a non-polar mobile phase. phenomenex.comquora.com This technique is well-suited for separating lipid classes based on the polarity of their head groups. phenomenex.com For instance, it can effectively separate mono-, di-, and triglycerides. phenomenex.com Retention in normal-phase chromatography is primarily influenced by the number of double bonds in the fatty acyl chains, with more unsaturated glycerides eluting later. nih.gov

Reversed-Phase Chromatography: RP-HPLC employs a non-polar stationary phase (commonly C18) and a polar mobile phase. au.dkphenomenex.comquora.com This is the most widely used mode of HPLC for lipid analysis. aocs.org Separation in RP-HPLC is based on the hydrophobicity of the molecules, which is determined by their equivalent carbon number (ECN). au.dkmdpi.com The ECN is calculated as the total number of carbon atoms in the fatty acyl chains minus twice the number of double bonds. mdpi.com Molecules with a lower ECN elute earlier. au.dk RP-HPLC can even separate regioisomers with the same ECN on high-efficiency columns. aocs.org

Table 2: Comparison of Normal-Phase and Reversed-Phase Chromatography for Glycerides

Feature Normal-Phase Chromatography Reversed-Phase Chromatography
Stationary Phase Polar (e.g., Silica) phenomenex.comquora.com Non-polar (e.g., C18) au.dkphenomenex.comquora.com
Mobile Phase Non-polar (e.g., Hexane-based) phenomenex.comnih.gov Polar (e.g., Acetonitrile, Methanol, Water) phenomenex.com
Separation Principle Polarity of head groups, number of double bonds phenomenex.comnih.gov Hydrophobicity, Equivalent Carbon Number (ECN) au.dkmdpi.com
Typical Elution Order Saturated > Monounsaturated > Polyunsaturated nih.gov Lower ECN > Higher ECN au.dk

| Applications | Separation of lipid classes (mono-, di-, triglycerides) phenomenex.com | Separation of individual glyceride species, including regioisomers aocs.org |

Gas-Liquid Chromatography (GLC), often simply referred to as Gas Chromatography (GC), is a high-resolution technique for the analysis of volatile and semi-volatile compounds. For the analysis of glycerides, which are generally non-volatile, a derivatization step is required to increase their volatility. au.dk This typically involves converting the glycerides into more volatile derivatives, such as trimethylsilyl (TMS) ethers. au.dk

GC is highly effective for the analysis of fatty acid composition after transesterification of the glycerides to fatty acid methyl esters (FAMEs). nih.gov It can also be used for the direct analysis of triacylglycerol (TAG) regioisomers. nih.gov The separation in GC is based on the boiling points and polarities of the compounds. au.dk Fused silica (B1680970) capillary columns are commonly used, and separation is based on the ECN, with lower ECN compounds eluting first. au.dk

The analysis of regioisomers, which differ in the positional distribution of fatty acids on the glycerol backbone, is a significant challenge. mdpi.com Indirect methods involve enzymatic hydrolysis followed by GC analysis of the resulting partial acylglycerols. mdpi.com Direct methods, including high-temperature GC, can provide information on the regioisomeric composition. nih.gov

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry (MS), have revolutionized lipid analysis. ajrconline.orgnih.gov These methods provide not only separation but also structural information, enabling confident identification of individual glyceride species. asdlib.orgomicsonline.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. slideshare.net This technique is particularly valuable for the analysis of complex glyceride mixtures found in natural oils and fats. bohrium.com Atmospheric pressure chemical ionization (APCI) is a commonly used ionization source for LC-MS analysis of triacylglycerols. bohrium.comupce.cz The fragmentation patterns observed in the mass spectra can provide information about the fatty acid composition and their positions on the glycerol backbone, allowing for the differentiation of regioisomers. mdpi.combohrium.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the identification of volatile and semi-volatile compounds. omicsonline.org For glyceride analysis, GC-MS is often used for the determination of fatty acid profiles after derivatization. nih.gov The mass spectrometer provides definitive identification of the eluted fatty acid methyl esters based on their mass spectra. GC-MS can also be applied to the analysis of derivatized mono- and diglycerides.

The coupling of chromatographic techniques with mass spectrometry provides a wealth of information that is often unattainable with either technique alone. asdlib.org These advanced hyphenated methods are indispensable for the detailed characterization of complex lipid mixtures containing compounds like this compound. omicsonline.orgbohrium.com

Interactions and Self Assembly of Glyceryl 1 Acetate Distearate in Engineered Systems

Lipid Bilayer and Membrane Fluidity Studies with Glyceryl Distearate Components

The integration of glyceryl distearate components into lipid bilayers has a notable impact on membrane fluidity. The fluidity of a lipid membrane is largely determined by the nature of the fatty acid chains within the phospholipids (B1166683) that constitute the bilayer. Saturated fatty acids, with their linear chains, tend to pack together more tightly than unsaturated fatty acids, which have bends in their structure. nih.gov This tight packing in saturated fatty acids leads to a more rigid and less fluid membrane. nih.gov

The stearate (B1226849) components of Glyceryl 1-acetate distearate are long-chain saturated fatty acids. When incorporated into a lipid membrane, these stearate chains increase the van der Waals interactions between adjacent lipid tails, leading to a more ordered and less fluid membrane state. Conversely, the glycerol (B35011) backbone can have a plasticizing effect, potentially increasing the flexibility of certain systems, such as cellulose (B213188) acetate (B1210297) films. researchgate.net The presence of an acetate group on the glycerol backbone introduces a small polar moiety that can influence the headgroup interactions of the lipid bilayer, though specific studies on its effect on membrane fluidity are not extensively documented. Research on related acylglycerols has shown they can alter the thermotropic parameters of model lipid membranes. nih.gov

Protein-Lipid Interactions and Conformational Dynamics Studies

The interaction between lipids and proteins is fundamental to the structure and function of biological membranes and engineered lipid-based systems. While direct studies on this compound are limited, the properties of its constituent parts offer insights. The glycerol component of lipids is known to stabilize proteins in aqueous solutions by shifting the native protein ensemble to more compact states and inhibiting aggregation. nih.gov This stabilization is partly due to preferential interactions with hydrophobic surface regions on the protein. nih.gov

In the context of a lipid environment, the long, saturated stearate chains of this compound would primarily engage in hydrophobic interactions with the nonpolar regions of proteins. Such interactions can influence the conformational dynamics of proteins. nih.gov For membrane-associated proteins, the lipid environment is crucial for maintaining their correct conformation and function. Changes in the lipid composition, such as the introduction of specific acylglycerols, can alter these dynamics. The acetate group may participate in polar interactions at the lipid-protein interface, potentially influencing the orientation and stability of the protein.

Interfacial Phenomena and Emulsion Stabilization Mechanisms Mediated by Glyceryl Distearate

This compound, as part of the broader class of acetylated mono- and diglycerides (ACETEM), exhibits significant surface activity, making it a valuable component in emulsion systems. cnchemsino.com

Acetylated mono- and diglycerides are known to act as film-forming substances. alcpo.org.ly When introduced into an oil-water system, this compound will orient itself at the interface, with its lipophilic stearate chains extending into the oil phase and the more polar glycerol-acetate headgroup facing the aqueous phase. This arrangement reduces the interfacial tension between the two phases. The formation of a stable interfacial film is crucial for the stabilization of emulsions. The properties of this film, such as its elasticity and viscosity, are key to its effectiveness. The addition of glycerol to lipid monolayers has been shown to increase the stiffness of the monolayer by binding to the lipid headgroups. nih.gov

A primary function of emulsifiers like this compound is to prevent the coalescence of droplets in an emulsion, thereby ensuring its physical stability. cnchemsino.com By forming a protective film around the dispersed droplets, these emulsifiers create a barrier that hinders droplets from merging. Acetylated mono- and diglycerides are effective at maintaining stable emulsions by preventing the separation of oil and water components. cnchemsino.com The stability of these emulsions is enhanced by the ability of the emulsifier to create a finer and more uniform distribution of droplets. cnchemsino.com In protein-stabilized emulsions, the addition of mono- and diglycerides can lead to smaller oil droplets and improved creaming stability. daneshyari.com

Emulsifier TypeEffect on EmulsionMechanism
Acetylated Mono- and Diglycerides (e.g., this compound)Prevents fat separation, ensures consistent texture.Forms a stable interfacial film around droplets, preventing coalescence. cnchemsino.com
Unsaturated Mono- and DiglyceridesImproved creaming stability in protein-stabilized emulsions.Reduces droplet size and polydispersity. daneshyari.com
ComponentFunction in EmulsionObserved Effect
Glyceryl DistearateThickening agent, co-emulsifierIncreases the thickness of the product. atamanchemicals.com
GlycerolViscosity modifierIncreases apparent viscosity by increasing particle number and resistance to flow. researchgate.net

Self-Assembly of Glyceryl Distearate in Lipid Nanoparticles

Glyceryl distearate is a key component in the formulation of solid lipid nanoparticles (SLNs). nih.gov SLNs are colloidal carriers made from solid lipids, and they offer an alternative to traditional polymeric nanoparticles for drug delivery. japsonline.com

In the fabrication of SLNs, glyceryl distearate serves as part of the solid lipid matrix. nih.gov The lipids self-assemble into nanoparticles upon cooling a hot oil-in-water emulsion. jddtonline.info The composition of the lipid matrix is a critical factor that influences the physicochemical properties of the resulting nanoparticles, such as particle size, polydispersity index (PDI), and zeta potential. nih.gov Studies have shown that the proportion of glyceryl distearate in a mixed lipid matrix (along with other lipids like carnauba wax and glyceryl behenate) can be optimized to achieve desired nanoparticle characteristics. nih.govresearchgate.net The solid nature of the lipid core at body temperature provides for controlled release of encapsulated substances. japsonline.com The morphology of these nanoparticles is typically spherical, as confirmed by transmission electron microscopy (TEM). researchgate.net

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) Development Utilizing Glyceryl Distearate

Glyceryl distearate is a well-established solid lipid used in the formulation of both first-generation solid lipid nanoparticles (SLNs) and second-generation nanostructured lipid carriers (NLCs). semanticscholar.orgunivpancasila.ac.id In these systems, it serves as the primary component of the solid lipid core, which is responsible for encapsulating active pharmaceutical ingredients. SLNs are composed exclusively of solid lipids like glyceryl distearate, which form a highly ordered, crystalline matrix at both room and body temperature. mdpi.commdpi.com

Various methods are employed to produce these nanoparticles, with hot homogenization being a common and scalable technique. mdpi.commdpi.com This process involves melting the lipid phase (glyceryl distearate with or without liquid lipids), dispersing the active ingredient within it, and then emulsifying this mixture in a hot aqueous surfactant solution under high shear. mdpi.com Subsequent cooling leads to the recrystallization of the lipid, forming the solid nanoparticles. mdpi.com

Impact on Particle Size Distribution and Homogeneity

In general, NLCs formulated with a combination of glyceryl distearate and a liquid lipid may exhibit different particle sizes compared to SLNs made from glyceryl distearate alone. For instance, one study comparing SLNs and NLCs for delivering hydrochlorothiazide (B1673439) found that NLCs achieved higher entrapment efficiency while maintaining similar particle sizes and PDI values to their SLN counterparts. mdpi.com Another study noted that incorporating oleic acid (a liquid lipid) into a solid lipid matrix resulted in a significantly smaller particle size for NLCs (134.3 ± 5.2 nm) compared to SLNs (178.9 ± 3.8 nm). nih.gov

The concentration and type of surfactant are also key factors. Using surfactants like Gelucire® 44/14 has been shown to produce smaller particles (around 75-95 nm) compared to other surfactants that resulted in particles of 400-600 nm. researchgate.net A low PDI value (typically < 0.3) indicates a narrow and homogenous particle size distribution, which is desirable for ensuring formulation stability and predictable performance. nih.gov

The following table summarizes findings on particle size and PDI from various studies on lipid nanoparticles utilizing glyceryl distearate or similar solid lipids.

Table 1: Impact of Formulation on Particle Size and Polydispersity Index (PDI)

Nanoparticle TypeSolid LipidKey Formulation VariableAverage Particle Size (nm)PDISource
SLNPrecirol® ATO 5 (Glyceryl distearate/palmitostearate)Compared to NLC~150 - 200~0.2 mdpi.comnih.gov
NLCPrecirol® ATO 5 (Glyceryl distearate/palmitostearate)Addition of liquid lipid~150 - 200~0.2 mdpi.comnih.gov
SLNGlyceryl distearateCompared to NLC with oleic acid178.9 ± 3.8Not specified nih.gov
NLCGlyceryl distearateAddition of oleic acid134.3 ± 5.2Not specified nih.gov
SLNGlyceryl distearate, Glyceryl behenate, Carnauba waxOptimized surfactant concentration (41% Polysorbate 80)176.3 ± 2.780.268 ± 0.022 researchgate.net

Influence on Crystallinity and Entrapment Efficiency in Lipid Nanoparticles

The crystallinity of the lipid matrix is a determining factor for the entrapment efficiency (EE) and stability of lipid nanoparticles. SLNs made from highly ordered lipids like glyceryl distearate tend to form perfect crystalline structures. researchgate.net This high degree of order can limit the amount of drug that can be incorporated and may lead to the expulsion of the encapsulated drug during storage as the lipid undergoes polymorphic transitions to more stable forms. sid.irnih.gov

The degree of crystallinity is thus inversely related to the drug-loading capacity. nih.gov A less crystalline lipid matrix not only allows for higher drug loading but also minimizes drug leakage during storage, enhancing the long-term stability of the formulation. nih.gov

The following table presents data from research on the entrapment efficiency of SLNs and NLCs, highlighting the influence of the lipid matrix structure.

Table 2: Influence of Nanoparticle Type on Entrapment Efficiency (EE)

Nanoparticle TypeSolid LipidLiquid Lipid (for NLC)Entrapment Efficiency (%)Key FindingSource
SLNPrecirol® ATO 5 (Glyceryl distearate/palmitostearate)N/A~80%Lower EE due to higher crystallinity. mdpi.comnih.gov
NLCPrecirol® ATO 5 (Glyceryl distearate/palmitostearate)Transcutol® HP~90%Higher EE due to less ordered matrix. mdpi.comnih.gov
SLNPrecirolN/A72.8%Lower encapsulation of lovastatin. mdpi.com
NLCPrecirolSqualene87.6%Higher encapsulation of lovastatin. mdpi.com
SLNGlyceryl monostearateN/A94.58%High EE for Paclitaxel using specific preparation method. japsonline.com

Enzymatic Hydrolysis and Biotransformation of Glyceryl 1 Acetate Distearate

In Vitro Enzymatic Hydrolysis by Specific Lipases (e.g., Pancreatin)

The hydrolysis of Glyceryl 1-acetate distearate involves the cleavage of its ester bonds to release glycerol (B35011), acetic acid, and stearic acid. Pancreatic lipase (B570770), the primary enzyme in pancreatin for fat digestion, is responsible for this catalytic activity. wikipedia.org It acts at the oil-water interface of emulsified lipid droplets.

Lipases exhibit specificity in which ester bonds of the glycerol backbone they hydrolyze, a property known as regiospecificity. Pancreatic lipase is well-characterized for its preference to hydrolyze the ester bonds at the primary positions (sn-1 and sn-3) of the glycerol molecule. nih.govresearchgate.net The ester bond at the secondary (sn-2) position is not readily hydrolyzed by this enzyme. aocs.org

In the case of a structured lipid like this compound (assuming a 1-acetate, 2,3-distearate structure), pancreatic lipase would preferentially act on the sn-1 and sn-3 positions. This would lead to the cleavage of the acetate (B1210297) group from the sn-1 position and one stearate (B1226849) group from the sn-3 position. The initial products of this hydrolysis would be acetic acid, one molecule of stearic acid, and 2-stearoyl-glycerol (a monoglyceride). The specificity of lipases can be controlled by the molecular properties of the enzyme and the structure of the substrate. nih.gov

Table 1: Regiospecificity of Pancreatic Lipase on Glyceride Ester Bonds

Position on Glycerol Backbone Type of Ester Bond Susceptibility to Pancreatic Lipase Primary Hydrolysis Products
sn-1 Primary High Free Fatty Acid + 1,2-Diacylglycerol or 2-Monoacylglycerol
sn-2 Secondary Low Not typically hydrolyzed

This table illustrates the general regiospecificity of pancreatic lipase, which favors the hydrolysis of ester bonds at the sn-1 and sn-3 positions of a triglyceride.

The rate and completeness of the enzymatic hydrolysis of glyceryl esters are influenced by several physicochemical factors. These factors affect the enzyme's catalytic efficiency and its interaction with the substrate. monash.edu

Temperature: Lipase activity increases with temperature up to an optimal point, beyond which the enzyme begins to denature and lose its function. monash.edu

pH: Pancreatic lipase functions optimally within the neutral to slightly alkaline pH range of the small intestine. Extreme pH values can cause irreversible denaturation of the enzyme. monash.edu

Enzyme and Substrate Concentration: The reaction rate generally increases with higher concentrations of both the enzyme (lipase) and the substrate (this compound), until the enzyme becomes saturated with the substrate.

Interfacial Area: As lipases act at the oil-water interface, the surface area of the lipid substrate is critical. Emulsification, aided by bile salts in the intestine, dramatically increases the surface area, thus enhancing the rate of hydrolysis. nih.govnih.gov

Presence of Cofactors and Inhibitors: Pancreatic lipase requires a protein cofactor, colipase, for optimal activity, especially in the presence of bile salts. wikipedia.org The hydrolysis reaction can be slowed by the accumulation of its products (fatty acids and glycerol), which can cause feedback inhibition. scielo.br High concentrations of glycerol may shift the reaction equilibrium toward ester synthesis rather than hydrolysis. scielo.br

Table 2: Influence of Key Factors on Pancreatic Lipase Activity

Factor Effect on Hydrolysis Rate Optimal Condition (Typical)
pH Activity is pH-dependent with a specific optimal range. ~ 7.0 - 8.5
Temperature Rate increases until an optimum is reached, then decreases due to denaturation. ~ 37 - 40 °C
Bile Salts Increase interfacial area for enzyme action. Present
Colipase Essential for anchoring lipase to the lipid interface in the presence of bile salts. Present

Metabolic Fate of Glycerol and Fatty Acids Derived from this compound Hydrolysis

Following hydrolysis, the resulting products—glycerol, stearic acid, and acetic acid—are absorbed and enter various metabolic pathways. fiveable.melibretexts.org

Glycerol: The absorbed glycerol is transported to the liver. libretexts.org There, it is first phosphorylated by glycerol kinase to form glycerol-3-phosphate. This intermediate can then be converted to dihydroxyacetone phosphate (DHAP), which enters the glycolysis pathway to be used for energy production or serves as a substrate for gluconeogenesis to produce glucose. fiveable.mepurdue.edu

Stearic Acid: As a long-chain fatty acid, stearic acid is absorbed and re-esterified within the intestinal cells to form triglycerides. These are then packaged into chylomicrons and transported through the lymphatic system into the bloodstream. In various tissues, stearic acid can be broken down through beta-oxidation in the mitochondria to produce acetyl-CoA, which enters the citric acid cycle for ATP generation. purdue.edu

Acetic Acid: Acetic acid is a short-chain fatty acid that can be readily absorbed and utilized by the body. It can be converted into acetyl-CoA, which is a central molecule in metabolism, participating in the citric acid cycle for energy or being used in the synthesis of other molecules, including fatty acids. quora.com

Investigating Enzyme Specificity and Kinetic Parameters with Glycerol Esters

The specificity of a lipase is a critical determinant of its catalytic efficiency toward different glycerol esters. nih.gov This specificity is influenced by the chemical nature of the acyl groups (e.g., chain length, degree of saturation) and their position on the glycerol backbone.

Lipases can exhibit several types of specificity:

Substrate Specificity: Different lipases show varying rates of hydrolysis for triglycerides, diglycerides, and monoglycerides (B3428702). nih.gov

Positional Specificity: As discussed, this refers to the preference for hydrolyzing ester bonds at specific positions (e.g., sn-1,3 specificity of pancreatic lipase). nih.gov

Fatty Acid Specificity: Some lipases show a preference for hydrolyzing esters containing specific types of fatty acids, such as short-chain versus long-chain or saturated versus unsaturated fatty acids.

The interaction between a lipase and a glycerol ester can be quantified by kinetic parameters like the Michaelis constant (K_m) and the maximum reaction velocity (V_max). K_m reflects the affinity of the enzyme for the substrate, while V_max indicates the maximum rate of the reaction when the enzyme is saturated with the substrate. For a substrate like this compound, the presence of both a short-chain (acetate) and long-chain (stearate) acyl group would influence these kinetic parameters compared to a simple triglyceride like tristearin (B179404). Generally, pancreatic lipase shows higher activity towards long-chain fatty acid esters.

Table 3: Conceptual Kinetic Parameters for Lipase Hydrolysis of Different Glycerol Esters

Substrate Acyl Groups Expected Relative K_m Expected Relative V_max Rationale
Triacetin (B1683017) 3 Acetate groups Higher Lower Pancreatic lipase generally has lower affinity and activity for short-chain triglycerides.
Tristearin 3 Stearate groups Lower Higher Pancreatic lipase is adapted for long-chain dietary fats, showing higher affinity and activity.

This table provides a conceptual comparison based on general principles of lipase specificity. Actual values would require experimental determination.

Computational and Theoretical Studies of Glyceryl 1 Acetate Distearate

Molecular Dynamics (MD) Simulations for Structural and Dynamic Insights

The self-assembly of lipid molecules into organized structures is a fundamental process in many biological and industrial systems. MD simulations have been instrumental in revealing the mechanisms behind the self-assembly of various lipids, from simple surfactants to complex glycolipids. researchgate.net These simulations can track the spontaneous aggregation of lipids in aqueous solutions, leading to the formation of micelles, bilayers, and other complex phases. nih.govmdpi.com

The behavior of lipids at interfaces, such as an oil-water or air-water interface, is crucial for their function in emulsions, foams, and biological membranes. MD simulations can provide a detailed picture of the orientation and interactions of lipid molecules at these interfaces. mdpi.com For instance, studies on monoacyl glyceric acids have elucidated their surface-active properties. nih.gov

In the case of Glyceryl 1-acetate distearate, simulations could model its arrangement at an interface, predicting how the acetylated glycerol (B35011) headgroup orients towards the polar phase (e.g., water) while the stearate (B1226849) tails extend into the nonpolar phase (e.g., oil or air). The stability of films and emulsions containing this molecule could be assessed by calculating properties such as the interfacial tension. mdpi.com The addition of the acetyl group, which replaces a hydroxyl group, results in a less hydrophilic molecule, which would influence its interfacial properties. researchgate.net

Lipids play a crucial role in modulating the function of membrane proteins. MD simulations have become an indispensable tool for studying the specific and non-specific interactions between lipids and proteins. nih.gov These simulations can reveal how lipids bind to proteins, influence their conformational changes, and affect their assembly into functional complexes. nih.govfrontiersin.org

While there are no specific simulation studies of this compound interacting with proteins, research on other lipid-protein systems provides a basis for what might be expected. researchgate.net For example, simulations have shown that the binding of proteins to lipid bilayers can be driven by electrostatic interactions and can lead to the recruitment of specific lipids to the binding site. frontiersin.org The unique chemical structure of this compound, with its acetylated headgroup and saturated stearate chains, would likely lead to specific interaction patterns with membrane proteins. The presence of the acetate (B1210297) group could alter the hydrogen bonding capacity of the headgroup region, thereby influencing interactions with polar amino acid residues on the protein surface.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. These methods can provide detailed information about molecular geometry, charge distribution, and reaction mechanisms. While specific quantum chemical studies on this compound are not prevalent, calculations on related molecules like glycerol can offer foundational insights. researchgate.net

DFT calculations could be employed to determine the optimized geometry of this compound, providing precise bond lengths and angles. Furthermore, the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, could be calculated to understand its chemical reactivity and potential sites for electrophilic or nucleophilic attack. The calculated charge distribution would reveal the polarity of different parts of the molecule, which is crucial for understanding its interactions with other polar or nonpolar molecules.

Statistical Mechanics Approaches for Phase Behavior Modeling of Acylglycerols

The phase behavior of lipid mixtures is of great importance in fields such as food science and materials science. Statistical mechanics provides the theoretical framework for understanding and modeling the phase transitions and mixing behavior of these systems. Experimental techniques like differential scanning calorimetry are often complemented by theoretical models to construct phase diagrams. nih.gov

For mixtures containing acylglycerols, three main types of mixing behaviors are observed: the formation of solid solutions, eutectic phases, and molecular compounds. ub.edu The specific behavior depends on the structural similarity and intermolecular interactions between the component molecules. nih.gov Statistical mechanical models can be used to predict the phase diagrams of binary or multicomponent lipid mixtures.

Although no specific phase behavior studies involving this compound were found, it is possible to make some predictions based on the behavior of other mixed-acid triacylglycerols. nih.govub.edu The presence of both a short acetate group and long stearate chains in this compound would likely lead to complex phase behavior when mixed with other lipids. The significant difference in chain length and chemical nature of the acyl groups could result in eutectic behavior or the formation of specific molecular compounds, depending on the other components in the mixture.

Mathematical Modeling of Transport Phenomena in Glyceryl Distearate Systems

Mathematical modeling is a powerful tool for describing and predicting transport phenomena, such as the movement of molecules in biological and chemical systems. dtu.dk These models often consist of systems of ordinary or partial differential equations that describe the rates of change of concentrations of different species. mdpi.comarxiv.org

In the context of this compound, mathematical models could be developed to describe its transport across biological membranes or its diffusion in various media. For example, a whole-body mathematical model for cholesterol metabolism and transport has been proposed, which can simulate the effects of various factors on cholesterol levels. dtu.dk A similar approach could be taken to model the metabolism and transport of this compound in a biological system.

The development of such models would require knowledge of various kinetic parameters, which could be obtained from experimental data or estimated from theoretical calculations. These models could then be used to simulate the distribution of this compound in different compartments of a system and to predict how its concentration changes over time.

Emerging Applications and Interdisciplinary Research of Glyceryl 1 Acetate Distearate in Advanced Materials Science

Integration in Functional Materials and Controlled Release Systems (non-pharmaceutical contexts)

The distinct physicochemical properties of Glyceryl 1-acetate distearate make it a valuable component in the formulation of various functional materials. Its utility is primarily derived from its characteristics as a lubricant and plasticizer, particularly in polymer processing. kao.com

As an internal lubricant, this compound can be incorporated into a polymer matrix to reduce the friction between polymer chains. kao.com This reduction in internal friction lowers the melt viscosity of the polymer, which can lead to improved flowability during processing techniques like extrusion and molding. The enhanced processability can result in lower energy consumption and reduced mechanical torque on equipment. kao.com

In the context of plasticizers, this compound can be blended with polymers like cellulose (B213188) acetate (B1210297) to increase their flexibility and durability. google.com Plasticizers work by embedding themselves between polymer chains, spacing them apart and thus lowering the glass transition temperature (Tg) of the material. While common plasticizers for cellulose acetate include triacetin (B1683017) and triethyl citrate, the use of larger, more complex esters is an area of ongoing material development. google.com

While its application in controlled release is more established in the pharmaceutical sector, the principles are transferable to non-pharmaceutical contexts. The lipophilic nature and solid form of this compound can be used to create a matrix that entraps and modulates the release of active, non-pharmaceutical ingredients. For example, it could be used in consumer goods to control the release of fragrances or in agricultural applications for the slow release of pesticides or pheromones. The release mechanism is typically based on diffusion through the lipid matrix.

Table 1: Functional Roles of this compound in Polymer Processing

PropertyMechanism of ActionResulting Benefit
Internal Lubricant Reduces friction between polymer chains. kao.comDecreases melt viscosity; improves flowability. kao.com
Plasticizer Intersperses between polymer chains, increasing intermolecular space. google.comIncreases flexibility and durability of the final product. google.com

Role in Biocompatible Materials Development (e.g., Tissue Engineering Scaffolds in non-human research)

Research into biocompatible and biodegradable polymers for tissue engineering has extensively focused on aliphatic polyesters. Polymers synthesized from basic metabolites like glycerol (B35011) and various diacids are of particular interest due to their favorable biocompatibility and degradation profiles. While direct research on this compound for tissue engineering scaffolds is not widely documented, studies on closely related poly(glycerol-ester)s provide significant insights into its potential.

For instance, polyesters synthesized from glycerol and dicarboxylic acids such as dodecanedioic acid (Poly-Glycerol-Dodecanoate) and sebacic acid (Poly(glycerol sebacate)) have been developed as tough, biodegradable elastomers for soft-tissue repair. nih.govsigmaaldrich.com These materials demonstrate excellent biocompatibility, inducing minimal inflammatory response in vivo. sigmaaldrich.com Their mechanical properties can be tailored by adjusting the degree of polymerization to create materials ranging from soft gels to thermoset elastomers, making them suitable for dynamic mechanical environments. nih.govsigmaaldrich.com

Similarly, research has demonstrated that polyester (B1180765) polyols derived from glycerol monostearate (GMS) can be used to create biocompatible polyurethane scaffolds. researchgate.netosti.gov In one study, a scaffold produced using a GMS-derived polyester polyol showed high cell viability for both 3T3 mouse fibroblasts and MG63 human osteosarcoma cells, indicating excellent biocompatibility. researchgate.netosti.gov The incorporation of these glycerol-based polyesters improved the physicochemical, mechanical, and biocompatibility properties of the resulting polyurethane scaffolds, highlighting their potential for both soft and hard tissue engineering applications. researchgate.net

Given that this compound shares the core structural components of glycerol and fatty acids, it is plausible that it could be explored as a monomer or additive in the synthesis of new biocompatible polyesters, contributing to the development of novel materials for tissue engineering scaffolds in non-human research models.

Food Science Applications: Crystallization Behavior in Food Fats

In food science, this compound, as a type of diacylglycerol (DAG), plays a significant role in modifying the crystallization behavior of fats and oils. The physical properties of many food products, such as margarine, shortening, and confectionery, are dictated by the underlying crystal network of the fat phase. This network is influenced by the composition of triacylglycerols (TAGs) and minor components like DAGs. nih.gov

The presence of DAGs like this compound can influence both the kinetics of crystallization and the polymorphic form of the fat crystals. mdpi.com Fat crystals can exist in several polymorphic forms, primarily alpha (α), beta-prime (β'), and beta (β), in order of increasing stability and melting point. researchgate.net For many food applications, the small, fine crystals of the β' form are desirable as they contribute to a smooth, creamy texture and good aeration properties. The formation of large, coarse β crystals can lead to a sandy or gritty texture.

The asymmetrical structure of this compound can disrupt the uniform packing of symmetrical TAGs, which tends to favor the formation of the more stable β crystals. By interfering with this packing, it can promote the formation and stabilization of the desired β' crystals. This function is critical in products like shortenings and margarines.

Furthermore, the addition of such glycerides affects the Solid Fat Content (SFC) profile of a fat blend. The SFC, which measures the ratio of solid to liquid fat at various temperatures, is a crucial parameter that determines the functional properties of a fat, such as its plasticity and melting behavior in the mouth. mdpi.com The incorporation of a diglyceride can alter the melting curve of a fat system.

Table 2: Influence of Glyceride Type on Fat Crystal Polymorphism

Glyceride StructureTypical Crystal PackingResulting PolymorphDesirability in Spreads
Symmetrical TAGs Efficient, tight packingTends to form large β crystalsLow (can cause grainy texture)
Asymmetrical DAGs Disrupts efficient packing of TAGsPromotes formation of fine β' crystalsHigh (provides smooth, creamy texture)

Cosmetic Formulations: Emulsion Stabilization and Rheology Modification

This compound is a multifunctional ingredient in the cosmetics and personal care industry, where it is valued for its ability to act as an emulsifier, thickener, and emollient. ontosight.aiatamanchemicals.com Its molecular structure, featuring both hydrophilic (glycerol and acetyl groups) and lipophilic (two stearic acid chains) moieties, allows it to function as a non-ionic surfactant. atamanchemicals.com

As an emulsifier, it positions itself at the oil-water interface, reducing the interfacial tension between the two immiscible phases. This action facilitates the formation of a stable emulsion, preventing the oil and water components of a cream or lotion from separating over time. atamanchemicals.com Its ability to stabilize emulsions is crucial for the texture, appearance, and shelf-life of a wide range of cosmetic products.

As an emollient, it acts as a lubricant on the skin's surface, helping to soften and smooth the skin by forming a barrier that reduces moisture loss. atamanchemicals.comatamanchemicals.com This property makes it a common ingredient in moisturizers, creams, and lotions.

Table 3: Functional Applications of this compound in Cosmetics

FunctionMechanismApplication in Formulations
Emulsifier Reduces oil-water interfacial tension. atamanchemicals.comStabilizes creams, lotions, and other emulsions.
Thickening Agent Increases the viscosity of the formulation. atamanchemicals.comCreates a rich, creamy texture in skincare and haircare products. atamanchemicals.com
Emollient Forms a lubricating film on the skin surface. atamanchemicals.comProvides a soft, smooth feel and helps prevent moisture loss. atamanchemicals.com

Q & A

Q. What are the recommended synthesis routes for Glyceryl Distearate in laboratory settings?

Glyceryl Distearate is synthesized via partial glycerolysis of vegetable oils (rich in stearic/palmitic acid triglycerides) or esterification of glycerol with stearic acid. Key steps include:

  • Glycerolysis : Reacting triglycerides with glycerol at 180–220°C using alkaline catalysts (e.g., NaOH). Monitor reaction progress via hydroxyl value titration to ensure optimal mono-/di-/triglyceride ratios .
  • Esterification : Direct esterification of stearic acid with glycerol under vacuum, using acid catalysts (e.g., H₂SO₄). Purify via molecular distillation to achieve >90% diesters .

Q. How can researchers characterize the composition of Glyceryl Distearate mixtures?

Use chromatographic techniques to quantify mono-, di-, and triglyceride fractions:

  • Gel Permeation Chromatography (GPC) : Employ Shodex GPC KF-802 columns with THF as the mobile phase. System suitability requires baseline separation of glycerin, mono-, di-, and triglycerides (retention time windows: 10–14 min for diglycerides) .
  • HPLC with Evaporative Light Scattering Detection (ELSD) : Calibrate using reference standards to validate purity thresholds (e.g., 40–60% diglycerides) .

Q. What are the critical safety protocols for handling Glyceryl Distearate in laboratory experiments?

  • PPE : Use nitrile gloves (tested for stearic acid resistance) and goggles to prevent skin/eye contact. Avoid latex gloves due to potential degradation .
  • Ventilation : Ensure fume hoods are used during high-temperature reactions to mitigate vapor exposure .
  • Spill Management : Absorb with inert materials (diatomaceous earth) and dispose as non-hazardous waste .

Advanced Research Questions

Q. How can researchers optimize Glyceryl Distearate's emulsifying efficiency in complex formulations?

Emulsification performance depends on the mono-/di-ester ratio and fatty acid chain homogeneity:

  • Phase Inversion Temperature (PIT) Method : Adjust HLB values (target ~2–4 for water-in-oil emulsions) by blending with hydrophilic emulsifiers (e.g., Polysorbate 80). Validate stability via centrifugation (3,000 rpm for 30 min) and microscopy .
  • High-Pressure Homogenization : Process at 500–1,000 bar to reduce droplet size (<1 µm) and enhance emulsion stability. Monitor particle size distribution via dynamic light scattering .

Q. How to resolve contradictions in reported emulsifying properties of Glyceryl Distearate?

Discrepancies arise from varying mono-/di-ester ratios and purity levels:

  • Triesters vs. Diesters : Pure triesters (e.g., Glyceryl Tristearate) lack emulsifying ability, while diesters (Glyceryl Distearate) exhibit moderate emulsification. Verify composition using FT-IR (C=O ester peak at 1,740 cm⁻¹) and NMR (glyceryl proton integration) .
  • Commercial vs. Lab-Grade : Commercial blends often include monoesters (e.g., Glyceryl Monostearate), enhancing emulsification. Compare vendor Certificates of Analysis (CoA) for mono-/di-ester ratios .

Q. What advanced techniques are used to study Glyceryl Distearate's role in drug-delivery systems?

  • Hot-Melt Extrusion : Incorporate Glyceryl Distearate (melting range: 50–60°C) into lipid matrices for sustained-release tablets. Optimize processing temperature to avoid polymorphic transitions .
  • DSC Analysis : Characterize melting/crystallization behavior to predict API release kinetics. A sharp endothermic peak at ~55°C indicates high diester crystallinity .

Q. How to assess Glyceryl Distearate's stability under accelerated storage conditions?

  • ICH Q1A Guidelines : Store samples at 40°C/75% RH for 6 months. Monitor hydrolytic degradation via free fatty acid titration (limit: <5% w/w) .
  • Oxidative Stability : Use Rancimat testing (120°C airflow) to measure induction time. Antioxidants (e.g., BHT at 0.01% w/w) extend shelf life .

Q. What regulatory considerations apply to Glyceryl Distearate in pharmaceutical formulations?

  • USP/NF Compliance : Ensure compliance with monographs for "Glyceryl Distearate" (e.g., limits for heavy metals: <10 ppm Pb). Validate using ICP-MS .
  • ECHA REACH : Register under EC 215-359-0 for EU market access. Submit toxicity data (e.g., acute oral LD50 >2,000 mg/kg in rats) .

Methodological Notes

  • Data Interpretation : Cross-validate chromatographic results with mass spectrometry (MALDI-TOF) for trace impurities .
  • Experimental Design : Use factorial design (e.g., 2³) to optimize synthesis variables (temperature, catalyst concentration, reaction time) .

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